1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of 4-iodo-3-methyl-1H-pyrazole with acetyl chloride under acidic conditions can yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form larger heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone include:
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: Contains a chlorine atom at the 4-position.
1-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)ethanone: Features a fluorine atom at the 4-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties compared to its halogenated analogs .
Properties
IUPAC Name |
1-(4-iodo-1-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLPUZGDFELGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.